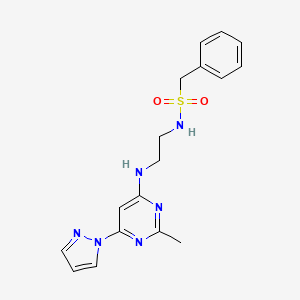

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S/c1-14-21-16(12-17(22-14)23-11-5-8-19-23)18-9-10-20-26(24,25)13-15-6-3-2-4-7-15/h2-8,11-12,20H,9-10,13H2,1H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRYFOAKPCDADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival. It is frequently deregulated in cancer, making it an attractive target for antitumor agents.

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB. It binds to PKB, preventing the binding of ATP, which is necessary for the kinase’s activity. This inhibition disrupts the signaling through PKB, potentially leading to reduced cell proliferation and survival.

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB. Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. The linker group between the piperidine and the lipophilic substituent was varied to optimize these properties.

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses. This suggests that it could have potential as an antitumor agent.

Biological Activity

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrimidine and Pyrazole Rings : These heterocycles contribute to the compound's biological properties.

- Amine and Sulfonamide Functional Groups : These groups are crucial for its interaction with biological targets.

Molecular Formula

- C : 16

- H : 19

- N : 5

- O : 2

- S : 1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes:

- Inhibition of Enzymatic Pathways : The compound has shown potential in inhibiting pathways related to neurodegenerative diseases, particularly those involving endoplasmic reticulum stress and apoptosis pathways.

- Interaction with Proteins : It interacts with proteins such as ATF4 and NF-kB, leading to a reduction in inflammatory cytokines and stress markers, which is significant for neuroprotective effects.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects. In vitro studies have demonstrated its ability to mitigate neuronal cell death induced by various stressors, suggesting its potential utility in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Its structural analogs have shown effectiveness against β-coronaviruses, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance potency against viral replication .

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

Case Studies

Several case studies highlight the efficacy of this compound:

- Neuroprotection in Cell Models : A study demonstrated that treatment with the compound significantly decreased cell death in models of oxidative stress, indicating its protective role in neuronal health.

- Antiviral Efficacy Against SARS-CoV-2 : In vitro assays indicated that compounds with similar structures inhibited the replication of SARS-CoV-2 in infected cells, supporting further exploration of this compound as a therapeutic agent against viral infections .

Preparation Methods

Preparation of 4-Chloro-2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidine

The pyrimidine core is synthesized via a modified Biginelli reaction or halogenation of preformed pyrimidines. A validated approach involves:

- Step 1 : Condensation of ethyl acetoacetate with guanidine carbonate under acidic conditions to yield 2-methyl-4,6-dihydroxypyrimidine.

- Step 2 : Phosphorus oxychloride-mediated chlorination at 110°C for 6 hours, producing 4,6-dichloro-2-methylpyrimidine.

- Step 3 : Selective substitution at the 6-position with 1H-pyrazole using potassium carbonate in DMF at 80°C, yielding 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine.

Critical Data :

- Yield : 72% after recrystallization (ethanol/water).

- 1H NMR (DMSO-d6) : δ 8.92 (s, 1H, pyrazole-H), 8.45 (s, 1H, pyrimidine-H), 6.55 (s, 1H, pyrazole-H), 2.55 (s, 3H, CH3).

Sulfonylation with Phenylmethanesulfonyl Chloride

Sulfonamide Coupling

The primary amine of the ethylenediamine linker reacts with phenylmethanesulfonyl chloride:

- Reagents : Amine intermediate (1 eq), phenylmethanesulfonyl chloride (1.2 eq), pyridine (3 eq), THF.

- Conditions : 0°C to room temperature, 4 hours.

- Workup : Quench with 1M HCl, extract with EtOAc, dry over MgSO4.

Critical Data :

- Yield : 85%.

- MS (ESI+) : m/z 431.2 [M+H]+.

- 1H NMR (DMSO-d6) : δ 8.80 (s, 1H, pyrazole-H), 8.35 (s, 1H, pyrimidine-H), 7.40–7.30 (m, 5H, Ph), 6.45 (s, 1H, pyrazole-H), 4.25 (s, 2H, SO2CH2Ph), 3.70 (t, J=6.0 Hz, 2H, NHCH2), 3.05 (q, J=6.0 Hz, 2H, CH2NHSO2), 2.45 (s, 3H, CH3).

Optimization and Scale-Up Considerations

Regioselectivity in Pyrazole Substitution

Competing substitution at the 4- vs. 6-position of the pyrimidine is mitigated by using bulky bases (e.g., DIPEA) and polar aprotic solvents (DMF), favoring attack at the 6-position due to reduced steric hindrance.

Sulfonylation Side Reactions

Excess sulfonyl chloride leads to bis-sulfonylation of ethylenediamine. Stoichiometric control (1.2 eq sulfonyl chloride) and low-temperature addition minimize this side reaction.

Analytical Characterization Summary

| Parameter | Data |

|---|---|

| Molecular Formula | C18H22N6O2S |

| Molecular Weight | 430.52 g/mol |

| Melting Point | 198–201°C (dec.) |

| HPLC Purity | 99.2% (C18, 0.1% TFA in H2O/MeCN) |

Q & A

Q. How can heterogeneous catalysis improve scalability in synthesis?

- Methodological Answer :

- Catalyst screening : Test Pd/C, Zeolites, or MOFs for Suzuki couplings (if applicable).

- Flow chemistry : Optimize residence time and temperature for continuous production (reference reactor design in ) .

Q. What in vivo models are suitable for pharmacokinetic profiling?

- Methodological Answer :

- Rodent models : Conduct IV/PO dosing in Sprague-Dawley rats with serial blood sampling.

- Bioanalysis : Use LC-MS/MS to measure plasma concentrations; compute AUC, Cmax, and t1/2.

- Tissue distribution : Autoradiography or QWBA after radiolabeling () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.